PB-PEG4-Acid

Description

Evolution and Significance of PEGylation in Molecular Design

The process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, known as PEGylation, has been a transformative strategy in pharmaceutical and biotechnological research for decades. koreascience.kr Initially developed in the 1970s, PEGylation aims to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. ucl.ac.bemdpi.com The addition of PEG chains can enhance the solubility and stability of molecules, prolong their circulation time in the bloodstream, and reduce their immunogenicity. koreascience.krcreative-biolabs.compreprints.org This "stealth effect" helps to protect the conjugated molecule from enzymatic degradation and clearance by the immune system. koreascience.krpreprints.org The evolution of PEGylation has progressed from random attachment to more controlled, site-specific methods, allowing for the creation of more uniform and effective bioconjugates. researchgate.net

Overview of Bifunctional and Multifunctional Linkers in Chemical Biology

Bifunctional and multifunctional linkers are molecules that possess two or more reactive functional groups, enabling them to covalently connect different molecular entities. biosynsis.comscbt.com These linkers are crucial for constructing complex molecular architectures, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody. biosynsis.com The reactive groups on these linkers can be the same (homobifunctional) or different (heterobifunctional), with heterobifunctional linkers offering more controlled and specific conjugation strategies. scbt.com The design of these linkers, including their length, flexibility, and chemical properties, is critical to the function of the final conjugate. Multifunctional linkers, which can connect more than two moieties, are also utilized in creating advanced materials and complex biological probes. mdpi.com

Contextualizing PEG4-Acid Derivatives as Versatile Building Blocks

PEG4-Acid derivatives are a class of heterobifunctional linkers that feature a tetraethylene glycol (PEG4) spacer terminated with a carboxylic acid group at one end and a different reactive group at the other. The PEG4 spacer is hydrophilic, which enhances the water solubility of the molecules it is attached to. broadpharm.combroadpharm.com The terminal carboxylic acid group can be readily reacted with primary amines to form stable amide bonds, often with the help of activating agents. broadpharm.combroadpharm.commedkoo.com The other end of the linker can be modified with various functional groups, such as an alkyne for click chemistry, an amino group, or a maleimide (B117702) for reaction with thiols. broadpharm.commedkoo.com This versatility makes PEG4-Acid derivatives valuable building blocks in the synthesis of a wide range of bioconjugates and other molecular tools for chemical biology. sigmaaldrich.com

Defining PB-PEG4-Acid: A Research Perspective

This compound is a specialized chemical compound that integrates a Pacific Blue™ (PB) dye with a PEG4-acid linker. axispharm.com Pacific Blue™ is a bright, blue-fluorescent dye that is optimally excited by a 405 nm violet laser, with an excitation maximum at 410 nm and an emission maximum at 455 nm. axispharm.com The key features of this compound are its strong fluorescence, even at neutral pH, and the hydrophilic nature of the four-unit polyethylene glycol (PEG) spacer. axispharm.com This PEG spacer not only imparts water solubility to the labeled molecule, which can reduce aggregation, but also provides a flexible connection between the fluorescent dye and the target molecule. axispharm.com From a research perspective, this compound is a valuable reagent for fluorescently labeling molecules containing primary amine groups, enabling their detection and tracking in various biological assays.

Detailed Research Findings

The following table summarizes the key properties of this compound:

| Property | Value | Reference |

| Molecular Weight | 489.42 | axispharm.com |

| Excitation Maximum | 410 nm | axispharm.com |

| Emission Maximum | 455 nm | axispharm.com |

| Extinction Coefficient | 30,000 cm⁻¹M⁻¹ | axispharm.com |

| Solubility | DMSO, DMF | axispharm.com |

| Purity | ≥95% | axispharm.com |

Properties

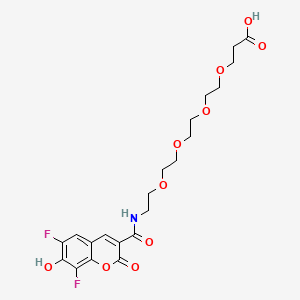

Molecular Formula |

C21H25F2NO10 |

|---|---|

Molecular Weight |

489.4 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[(6,8-difluoro-7-hydroxy-2-oxochromene-3-carbonyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C21H25F2NO10/c22-15-12-13-11-14(21(29)34-19(13)17(23)18(15)27)20(28)24-2-4-31-6-8-33-10-9-32-7-5-30-3-1-16(25)26/h11-12,27H,1-10H2,(H,24,28)(H,25,26) |

InChI Key |

JAFQTEMTOSJJAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)NCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pb Peg4 Acid and Analogous Peg4 Acid Constructs

Synthesis of Propargyl-PEG4-Acid and Alkyne-Functionalized Analogs

Propargyl-PEG4-Acid is a heterobifunctional linker featuring a terminal alkyne (the propargyl group) and a carboxylic acid. The alkyne group is particularly valuable for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. creative-biolabs.combiochempeg.com

The synthesis can start from a bifunctional PEG with a hydroxyl group at one end and a carboxylic acid at the other. researchgate.net The existing carboxyl group is first modified to incorporate the propargyl group. This is typically achieved by reacting the potassium salt of the PEG-carboxylic acid with propargyl bromide. mdpi.com Subsequently, the terminal hydroxyl group is converted to a carboxylic acid, for example, by reacting it with succinic anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netmdpi.com

Alternatively, synthesis can begin with a tetraethylene glycol scaffold. The propargyl group is introduced, and the other terminus, a hydroxyl group, is oxidized to form the carboxylic acid. The terminal carboxylic acid can then be activated with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for coupling to amine-containing molecules. creative-biolabs.com

Synthesis of Azido-PEG4-Acid and Azide-Functionalized Analogs

Azido-PEG4-Acid is another crucial click chemistry reagent, containing a terminal azide (B81097) group that reacts specifically with alkynes. acs.org The synthesis of these analogs often starts with the selective mono-activation of a symmetrical, di-hydroxyl PEG, for instance, using para-toluenesulfonyl chloride (TsCl). beilstein-journals.org This mono-tosylated PEG can then undergo nucleophilic substitution with sodium azide to introduce the azide functionality. beilstein-journals.org

Following the introduction of the azide, the remaining terminal hydroxyl group is converted to a carboxylic acid. This can be accomplished through various methods, such as deprotonation with sodium hydride followed by reaction with ethyl bromoacetate (B1195939) and subsequent saponification of the ester to the carboxylic acid. beilstein-journals.org This multi-step process yields the desired heterobifunctional Azido-PEG-Acid linker. acs.org

Synthesis of Amino-PEG4-Acid and Amine-Functionalized Analogs

Amino-PEG4-Acid provides a linker with a nucleophilic amine at one end and a carboxylic acid at the other, enabling diverse conjugation strategies. nih.gov The synthesis of amino-functionalized PEGs can be achieved through several routes. One method involves the reduction of an azido-PEG derivative, converting the azide group into a primary amine. mdpi.com Another common approach is the Gabriel synthesis, where a tosylated PEG (TsO-PEG-OTs) is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine. atlantis-press.com

Once the amine-functionalized PEG is obtained, the other terminus can be converted to a carboxylic acid. For example, an amine-PEG-lipid building block can be reacted with succinic acid anhydride to readily convert the amine into a carboxylic acid. nih.gov

Boc-Protected Amine Precursors in PB-PEG4-Acid Synthesis

To allow for selective reactions, the amine functionality is often temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose due to its stability and ease of removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). broadpharm.combiochempeg.com

The key precursor, t-Boc-N-amido-PEG4-acid, is a monodisperse PEG linker that contains a terminal carboxylic acid and a Boc-protected amino group. broadpharm.combiochempeg.com This compound allows the carboxylic acid end to be coupled with a primary amine using activators like EDC or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) while the Boc-protected amine remains inert. biochempeg.com The Boc group can be removed later in the synthetic sequence to expose the free amine for subsequent conjugation. broadpharm.combiochempeg.com

Fmoc-Protected Amine Precursors in this compound Synthesis

The fluorenylmethyloxycarbonyl (Fmoc) group serves as an alternative amine-protecting group. A key advantage of Fmoc is that it is cleaved under basic conditions (e.g., with piperidine), which are orthogonal to the acidic conditions used to remove Boc groups. biochempeg.comaxispharm.com This orthogonality is highly valuable in complex, multi-step syntheses.

Fmoc-NH-PEG4-COOH is a heterobifunctional linker containing an Fmoc-protected amine and a terminal carboxylic acid. biochempeg.combiochempeg.com Similar to its Boc-protected counterpart, the carboxylic acid can be activated and reacted with amines. biochempeg.com The Fmoc group protects the PEG amine during this step and can be selectively removed when needed to reveal the free amine for further functionalization, making it a versatile building block for ADCs and PROTACs. biochempeg.comaxispharm.com

Synthesis of Maleimide-PEG4-Acid Derivatives

The synthesis of maleimide-functionalized PEG linkers, such as Maleimide-PEG4-Acid, is a critical process for the development of bioconjugates. These derivatives serve as key intermediates, enabling the attachment of PEG chains to proteins and other molecules. The maleimide (B117702) group is particularly reactive towards thiol groups found in cysteine residues, forming stable thioether bonds. Several synthetic strategies have been developed to produce these heterobifunctional linkers with high purity and yield.

A common approach involves the reaction of a PEG linker containing a terminal amine with a maleimide-functionalizing reagent. For instance, a reference maleimide derivative with a terminal amine, Mal-PEG4-NHBoc, can be synthesized by reacting (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate (H₂N-PEG4-NHBoc) with methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate in a saturated sodium bicarbonate solution. acs.org

Another established route starts with the formation of a maleamic acid, which is subsequently cyclized to form the maleimide ring. In one method, mPEG-amine is reacted with maleic anhydride to form an mPEG-maleamic acid derivative. google.com This intermediate is then subjected to a cyclization reaction. A novel method employs pentafluorophenyl trifluoroacetate (B77799) as a catalyst for this cyclization, which has been shown to significantly increase both the purity and yield of the final mPEG-maleimide product compared to conventional methods. google.comgoogle.com

Protecting the reactive maleimide double bond is a crucial consideration during synthesis to prevent unwanted side reactions. A widely used strategy is the Diels-Alder reaction, where the maleimide moiety is protected by reacting it with furan (B31954) or 2,5-dimethylfuran. acs.orgresearchgate.net This forms a thermally reversible cycloadduct. researchgate.net The protecting group can be removed later in the synthetic sequence by a retro-Diels-Alder reaction, typically by heating the compound in a suitable solvent like toluene. researchgate.netkit.edu

A versatile method for creating maleimide-functionalized linkers involves activating a carboxylic acid group for subsequent reaction with an amine. For example, Maleimide-PEG4-NHS Ester can be synthesized by first reacting β-alanine with maleic anhydride. chemicalbook.com The resulting carboxylic acid is then coupled with N-hydroxysuccinimide (NHS) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an NHS ester. This activated ester is then reacted with the free amine of a deprotected PEG linker, such as the TFA salt of N-amido-dPEG4-acid, to yield the desired Maleimide-PEG4-Acid. The terminal carboxylic acid of this product can be further activated, for instance with EDCI, to create an NHS ester for subsequent conjugation reactions. chemicalbook.com

The table below summarizes a synthetic protocol for an in-situ preparation of a Maleimide-PEG4 derivative. lumiprobe.com

| Step | Reagent 1 | Reagent 2 | Solvent | Reaction Time | Notes |

| 1 | Azide-PEG4-amine (1.1 eq) | Dry DMSO or DMF | N/A | 30 seconds | Dissolve amine in solvent. |

| 2 | Solution from Step 1 | 3-Maleimidopropionic acid NHS-ester (1.0 eq) | N/A | 30 minutes | Add solid NHS-ester to the amine solution and stir at room temperature. |

Table 1: In-situ synthesis protocol for Azide-PEG4-Maleimide. lumiprobe.com This method highlights a general principle of reacting an amine-terminated PEG with an NHS ester of a maleimide-containing carboxylic acid.

Palladium-Boronic Acid Coupling Strategies Relevant to this compound Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are highly relevant for the synthesis of bioconjugation reagents like this compound. ox.ac.ukmdpi.comlibretexts.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) species. libretexts.orgharvard.edu The general catalytic cycle proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The synthesis of molecules like this compound, which features a phenylboronic acid (PB) moiety linked to a PEG spacer, can be envisioned using these strategies. Research has demonstrated the feasibility of Suzuki-Miyaura coupling for the PEGylation of proteins. ox.ac.uk In these studies, PEG-phenylboronic acid derivatives were successfully coupled with halogenated amino acids, such as p-iodophenylalanine, incorporated into proteins. ox.ac.uk

A significant finding in this area is the discovery of "self-liganded" or "ligandless" Suzuki-Miyaura coupling conditions. ox.ac.uk It was observed that PEG-boronic acid derivatives themselves can stabilize the reactive palladium species, allowing the reaction to proceed efficiently using a simple water-soluble palladium(II) salt, like K₂PdCl₄, without the need for external, often complex and expensive, ligands. ox.ac.ukmdpi.com This approach simplifies the reaction setup and purification process. Complete conversion of iodinated amino acids was achieved within one hour at 37°C under these ligandless conditions. ox.ac.uk

The versatility of the Suzuki-Miyaura reaction is further highlighted by its compatibility with aqueous solvents and mild reaction conditions, making it ideal for modifications of sensitive biological molecules. ox.ac.ukmdpi.comlibretexts.orgrsc.org The reaction tolerates a wide range of functional groups and benefits from the wide commercial availability of the reactants. mdpi.com

The table below outlines representative conditions for the Suzuki-Miyaura coupling of a PEG-bound phenyl boronic acid with a protected iodinated amino acid. ox.ac.uk

| Palladium Source (5 mol%) | Ligand | Yield (%) [b] |

| [Pd₂(dba)₃] | L1 [c] | 95 |

| [Pd₂(dba)₃] | L2 [d] | >98 |

| K₂PdCl₄ | None [e] | >98 |

Table 2: Suzuki–Miyaura coupling of a PEG-bound phenyl boronic acid with Boc-pIPhe in aqueous solution. ox.ac.uk [a] Reaction conditions: PEG-boronic acid (3 equiv)/Boc-pIPhe, Pd (5 mol%), 1 h, 37°C. ox.ac.uk [b] Yields determined by ¹H NMR spectroscopy. ox.ac.uk [c] L1 is a pyrimidine-based ligand. ox.ac.uk [d] L2 is a guanidine-based ligand. ox.ac.uk [e] mPEG2000 was pre-incubated with K₂PdCl₄ at 37°C for 15 min. ox.ac.uk

Functionalization and Bioconjugation Strategies Utilizing Pb Peg4 Acid

Amide Bond Formation with Primary Amines

The most direct method for conjugating PB-PEG4-Acid involves the formation of a stable amide bond between its terminal carboxylic acid and a primary amine on a target molecule, such as a lysine (B10760008) residue on a protein or an amine-modified oligonucleotide. This reaction is typically facilitated by activating the carboxylic acid.

Carbodiimides are a class of "zero-length" crosslinkers, meaning no part of the crosslinker molecule is incorporated into the final product. thermofisher.com They are widely used to facilitate the formation of amide bonds between carboxyl and amine groups. creative-proteomics.com The two most common carbodiimides in bioconjugation are 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC). thermofisher.comcreative-proteomics.com

The general mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. chemistrysteps.comresearchgate.net This intermediate is susceptible to nucleophilic attack by a primary amine, which results in the formation of a stable amide bond and the release of a soluble urea (B33335) derivative. chemistrysteps.com To enhance the efficiency and stability of the reaction, especially in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. thermofisher.com This co-reagent reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which then couples to the primary amine with higher efficiency and reduced hydrolysis of the activated carboxyl group. thermofisher.comcreative-proteomics.com

EDC is the preferred reagent for most biological applications due to its high solubility in water, which allows for reactions to be performed in aqueous buffers under physiological conditions. creative-proteomics.cominterchim.fr In contrast, DCC is water-insoluble and is primarily used for synthesis in organic solvents. thermofisher.comcreative-proteomics.com

Table 1: Comparison of Common Carbodiimide Coupling Agents

| Feature | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DCC (N,N'-dicyclohexylcarbodiimide) |

|---|---|---|

| Solubility | High solubility in water and various buffers. interchim.fr | Insoluble in water; used in organic solvents (e.g., DMF, DCM). thermofisher.com |

| Primary Use | Aqueous bioconjugation of proteins, peptides, and nucleic acids. creative-proteomics.com | Organic synthesis, peptide synthesis, manufacturing of NHS esters. thermofisher.com |

| Byproduct | Water-soluble urea derivative, easily removed by extraction or dialysis. interchim.fr | Water-insoluble dicyclohexylurea (DCU), removed by filtration. |

| Optimal pH | Most efficient in acidic conditions (pH 4.5–5.5), but effective up to pH 7.4. thermofisher.cominterchim.fr | Not applicable for aqueous reactions. |

| Additives | Often used with NHS or Sulfo-NHS to increase efficiency and create stable intermediates. thermofisher.com | Used in the synthesis of stable, solid NHS-ester reagents. thermofisher.com |

Uronium and phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents for amide bond formation. rsc.org They are known for promoting rapid reactions with high yields, even when coupling sterically hindered or poorly nucleophilic amines. rsc.orgrsc.org

The carboxylic acid of this compound is activated by HATU in the presence of a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA), in an aprotic polar solvent like dimethylformamide (DMF). rsc.org This forms an activated ester that readily reacts with a primary amine to yield the desired amide conjugate. Reagents like HATU are frequently used in solid-phase peptide synthesis and for the conjugation of complex molecules where carbodiimide methods may be less effective. broadpharm.combroadpharm.combroadpharm.com

Carbodiimide Chemistry (EDC, DCC) in this compound Conjugation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-Acid and Azido-PEG4-Acid

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and bioorthogonal method for conjugation. This approach utilizes derivatives of the PEG4-Acid linker, such as Propargyl-PEG4-Acid (containing a terminal alkyne) and Azido-PEG4-Acid (containing a terminal azide). broadpharm.comlumiprobe.com These reactions are bioorthogonal because neither the azide (B81097) nor the alkyne functional groups are naturally present in biological systems, ensuring that the reaction proceeds only between the intended partners. The reaction results in the formation of a chemically stable triazole ring, linking two molecules together. creative-biolabs.com

The CuAAC reaction is a variant of the Huisgen 1,3-dipolar cycloaddition that is specifically catalyzed by copper in its +1 oxidation state (Cu(I)). creative-biolabs.com The presence of the copper catalyst dramatically accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer. nih.gov

The catalytic cycle begins with the interaction of a Cu(I) ion with the terminal alkyne of a molecule like Propargyl-PEG4-Acid, forming a copper-acetylide complex. creative-biolabs.com This complex then reacts with the azide group of the partner molecule. A subsequent intramolecular rearrangement and protonation step yields the final triazole-linked conjugate and regenerates the Cu(I) catalyst for the next cycle. creative-biolabs.com Because Cu(I) is prone to oxidation, the reaction is typically run using a stable Cu(II) salt (e.g., copper(II) sulfate) along with a reducing agent, most commonly sodium ascorbate (B8700270), to generate and maintain the active Cu(I) species in situ. nih.govnih.gov

Several factors can be adjusted to optimize CuAAC reactions for bioconjugation, ensuring high yield and preserving the function of biological molecules.

Table 2: Parameters for Optimization of CuAAC Reactions

| Parameter | Considerations and Optimization Strategies |

|---|---|

| Copper Source & Reducing Agent | Cu(II) salts like CuSO₄ with a 3- to 10-fold excess of sodium ascorbate are standard. nih.gov The combination can generate reactive oxygen species; care must be taken with sensitive biomolecules. nih.gov |

| Accelerating Ligands | Tris-triazolyl-amine ligands (e.g., THPTA) are often added. They stabilize the Cu(I) state, increase the reaction rate, and protect biomolecules from oxidative damage. nih.gov |

| Solvents | The reaction is robust in a wide range of solvents, including aqueous buffers, DMSO, and DMF, making it highly versatile. broadpharm.comnih.govrsc.org |

| pH and Temperature | CuAAC is effective over a broad pH range (typically 4-12) and at various temperatures, often proceeding efficiently at room temperature. creative-biolabs.comnih.gov |

| Reactant Concentration | For PEGylation of proteins, lower concentrations (e.g., 0.1 mg/mL) have been shown to improve efficiency compared to higher concentrations. nih.gov |

| Purification | The high specificity of the reaction often results in clean product formation, which can sometimes be isolated via simple filtration or extraction, minimizing the need for chromatography. creative-biolabs.com |

Mechanistic Considerations in CuAAC Bioconjugation

Thiol-functionalization and Disulfide Linkage Formation with this compound

Targeting sulfhydryl (thiol) groups found in the cysteine residues of proteins is another powerful strategy for site-specific bioconjugation. This can be achieved by modifying the this compound linker to include a thiol-reactive group or a group capable of forming a cleavable disulfide bond.

Thiol-reactive functionalization often involves introducing a maleimide (B117702) group. For instance, a derivative like Mal-amido-PEG4-acid features a maleimide that reacts specifically and efficiently with a free thiol under mild conditions (typically pH 6.5-7.5) to form a stable thioether bond. broadpharm.com This allows for precise attachment to a protein at the site of a unique cysteine residue. europeanpharmaceuticalreview.com

Alternatively, disulfide linkages offer a reversible conjugation strategy, as the disulfide bond can be cleaved under reducing conditions (e.g., using dithiothreitol, DTT). europeanpharmaceuticalreview.comcreativepegworks.com This is particularly useful for applications like drug delivery, where the release of a payload is desired. Reagents such as SPDP-PEG4-acid incorporate a pyridyldithio group. broadpharm.com This group reacts with a thiol on a target molecule to form a new disulfide bond. broadpharm.com The carboxylic acid end of the linker can be conjugated to another molecule using standard amide bond chemistry, creating a cleavable bridge between two entities. broadpharm.com More advanced methods even allow for the site-specific PEGylation of native disulfide bonds within a protein by first reducing the bond and then re-bridging the resulting thiols with a bis-alkylating PEG reagent. nih.govimperial.ac.uk

Synthesis and Application of Acid-PEG4-S-PEG4-Acid

Acid-PEG4-S-PEG4-Acid is a homobifunctional crosslinker featuring two terminal carboxylic acid groups connected by a linker containing two PEG4 units and a central thioether (-S-) linkage. organic-chemistry.org This type of linker is valuable in bioconjugation for creating stable, non-cleavable linkages between molecules.

Synthesis: The synthesis of homobifunctional thioether PEG linkers generally involves the reaction of a PEG derivative containing a good leaving group with a thiol-containing molecule. A common strategy for creating such molecules is the esterification of the terminal hydroxyl groups of a PEG chain with mercapto-acids. preprints.org For a molecule like Acid-PEG4-S-PEG4-Acid, a plausible synthetic route would involve the reaction of two equivalents of a PEGylated carboxylic acid bearing a reactive halide with a sulfide (B99878) source, or the reaction of a PEGylated thiol with a PEGylated halide.

Application: The primary application of Acid-PEG4-S-PEG4-Acid is in the construction of Proteolysis Targeting Chimeras (PROTACs). organic-chemistry.org PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. organic-chemistry.org The two terminal carboxylic acid groups of Acid-PEG4-S-PEG4-Acid can be activated (e.g., using EDC and HATU) to form stable amide bonds with amine groups on the target-binding ligand and the E3 ligase-binding ligand, thus forming the final PROTAC construct. organic-chemistry.org The PEG chains in the linker enhance the solubility and cell permeability of the resulting PROTAC molecule.

Table 1: Properties of Acid-PEG4-S-PEG4-Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,7,10,13,19,22,25,28-octaoxa-16-thiahentriacontanedioic acid | nih.gov |

| Molecular Formula | C22H42O12S | nih.gov |

| Molecular Weight | 530.63 g/mol | nih.gov |

| Functional Groups | 2x Carboxylic Acid, 1x Thioether | organic-chemistry.orgnih.gov |

| Primary Application | PROTAC Linker | organic-chemistry.org |

Synthesis and Application of Acid-PEG4-SS-PEG4-Acid (Cleavable Linkers)

Acid-PEG4-SS-PEG4-Acid is another homobifunctional crosslinker, similar in structure to its thioether counterpart, but with a central disulfide (-SS-) bond instead of a thioether bond. jenkemusa.com This disulfide bond is a key feature, as it is cleavable under reducing conditions, such as those found within the intracellular environment. researchgate.net

Synthesis: The synthesis of disulfide-containing PEG linkers often involves the oxidation of PEGylated thiols or the reaction of a PEG-thiol with a sulfenyl chloride-activated PEG derivative. These methods allow for the controlled formation of the disulfide bridge.

Application: Like the thioether version, Acid-PEG4-SS-PEG4-Acid is extensively used as a linker in the synthesis of PROTACs and antibody-drug conjugates (ADCs). jenkemusa.comresearchgate.net The cleavable disulfide bond allows for the controlled release of the conjugated payload (e.g., a cytotoxic drug in an ADC or a protein-binding ligand) within the target cell, where the reducing environment (due to glutathione, for example) breaks the disulfide linkage. iris-biotech.deacs.org The terminal carboxylic acids are reacted with primary amines on the biomolecule and the payload molecule using activators like EDC or HATU to form stable amide bonds. researchgate.net

Table 2: Properties of Acid-PEG4-SS-PEG4-Acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,7,10,13,20,23,26,29-octaoxa-16,17-dithiadotriacontanedioic acid | acs.org |

| Molecular Formula | C22H42O12S2 | acs.org |

| Molecular Weight | 562.7 g/mol | acs.org |

| Functional Groups | 2x Carboxylic Acid, 1x Disulfide | researchgate.net |

| Key Feature | Cleavable under reducing conditions | researchgate.net |

| Primary Application | Cleavable PROTAC and ADC Linker | jenkemusa.comresearchgate.net |

Integration of this compound into Complex Molecular Architectures

The unique combination of a fluorescent reporter, a hydrophilic spacer, and a reactive handle makes this compound a valuable building block for constructing complex, multifunctional molecules.

Multi-component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.govmdpi.com The carboxylic acid group of this compound makes it a suitable component for well-known MCRs like the Ugi and Passerini reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govmdpi.comthieme-connect.com this compound can serve as the carboxylic acid component, allowing for the one-pot synthesis of complex, fluorescently labeled peptide-like structures. Research has shown that PEGylated carboxylic acids can be successfully incorporated in Ugi reactions to improve the solubility of the final products. thieme-connect.com

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield α-acyloxy carboxamides. organic-chemistry.orgorganic-chemistry.orguni-muenchen.de Similar to the Ugi reaction, this compound can be used as the carboxylic acid input, enabling the rapid generation of fluorescently tagged molecules. Studies have demonstrated the use of polyethylene (B3416737) glycol as a green reaction medium for the Passerini reaction, highlighting the compatibility of PEGylated reagents with this chemistry. organic-chemistry.orguni-muenchen.de

The use of this compound in MCRs allows for the efficient creation of diverse libraries of fluorescently labeled compounds for applications in high-throughput screening and chemical biology.

Solid-Phase Synthesis Approaches for this compound Conjugates

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides and other oligomers on a solid support. researchgate.netnih.gov this compound is well-suited for incorporation into molecules synthesized via SPPS.

The carboxylic acid group of this compound can be activated and coupled to the N-terminal amine of a resin-bound peptide. acs.org This allows for the specific labeling of the N-terminus of a synthetic peptide with the Pacific Blue™ dye. The PEG spacer helps to improve the coupling efficiency and the properties of the final conjugate. medchemexpress.com

Alternatively, a derivative, Fmoc-Lys(PB)-OH, allows for the incorporation of the Pacific Blue dye at any position within a peptide sequence during standard Fmoc-based SPPS. Following the synthesis of a peptide with a free amine (e.g., on a lysine side chain or at the N-terminus), this compound can be coupled in a final step to introduce the fluorescent label. This approach has been successfully used to create fluorescently labeled peptides for various biological applications, including the study of protein-protein interactions and enzyme activity. nih.govnih.gov The use of automated peptide synthesizers and Fmoc chemistry allows for the efficient and controlled production of these complex conjugates. nih.govresearchgate.net

Table 3: Summary of Synthetic Strategies for this compound Integration

| Synthesis Method | Description | Key Advantage |

|---|---|---|

| Multi-component Reactions (Ugi, Passerini) | One-pot reaction combining this compound with other reactants to form complex molecules. | High efficiency and diversity generation for creating libraries of fluorescent compounds. organic-chemistry.orgthieme-connect.com |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of a peptide on a solid support, followed by coupling of this compound to an amine group. | Precise control over the position of the fluorescent label within the peptide sequence. researchgate.netnih.govacs.org |

Applications of Pb Peg4 Acid in Chemical Biology Research

Development of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. The inherent properties of PB-PEG4-Acid make it a suitable component for the linker element in PROTAC design.

Design Principles for this compound-Based PROTACs

The design of effective PROTACs requires careful consideration of the linker's length, flexibility, and chemical composition. The four-unit PEG chain in this compound offers a specific length and degree of flexibility that can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The optimal linker length is crucial for inducing efficient ubiquitination and subsequent degradation of the target protein. Researchers can synthesize a library of PROTACs with varying linker lengths, including the PEG4 unit, to empirically determine the most effective configuration for a given target.

Investigation of Target Protein Degradation Mechanisms in Cellular Models

The intrinsic fluorescence of the Pacific Blue™ dye within the this compound linker provides a powerful tool for studying the mechanism of action of the resulting PROTACs in cellular models. This fluorescent tag allows for the direct visualization of the PROTAC's localization within the cell, its interaction with the target protein, and its co-localization with components of the ubiquitin-proteasome system. Techniques like fluorescence microscopy and flow cytometry can be employed to track the PROTAC and monitor the degradation of the target protein in real-time.

Chemical Probes for Receptor-Ligand Interactions and Cellular Processes

Beyond its application in PROTACs, this compound and its derivatives serve as versatile chemical probes for investigating a range of biological phenomena, from receptor-ligand binding events to broader cellular processes.

Fluorescent Labeling using this compound Derivatives for Imaging Research

The bright and stable fluorescence of the Pacific Blue™ dye makes this compound an excellent choice for fluorescently labeling biomolecules for imaging studies. ruixibiotech.com The dye is optimally excited by a 405 nm violet laser and emits at approximately 455 nm. ruixibiotech.comruixibiotech.com This spectral profile offers minimal overlap with commonly used green fluorophores, making it suitable for multicolor imaging experiments. ruixibiotech.comruixibiotech.com The carboxylic acid group can be readily modified to an active ester, such as an NHS ester, which can then react with primary amines on proteins, antibodies, or other molecules of interest to form stable amide bonds. The hydrophilic PEG spacer helps to reduce the aggregation of labeled peptides and proteins in aqueous solutions. ruixibiotech.com

| Property | Description |

| Fluorophore | Pacific Blue™ |

| Excitation Wavelength | ~410 nm |

| Emission Wavelength | ~455 nm |

| Linker | 4-unit polyethylene (B3416737) glycol (PEG) |

| Reactive Group | Carboxylic Acid |

Affinity Probes for Proteomic Studies

By conjugating a specific ligand to the carboxylic acid of this compound, researchers can create affinity probes to identify and study the binding partners of that ligand within the complex environment of the cell. For example, a known drug molecule can be attached to this compound. This fluorescently labeled probe can then be introduced to cell lysates or intact cells. Proteins that bind to the drug will become fluorescently tagged. These protein-probe complexes can then be isolated using techniques like affinity chromatography or immunoprecipitation and subsequently identified by mass spectrometry. This approach allows for the discovery of new cellular targets of a drug and provides insights into its mechanism of action.

Construction of Peptide-Based Research Tools

The development of sophisticated molecular tools is a cornerstone of modern chemical biology, enabling detailed investigation of complex biological systems. Peptides, with their inherent biological activity and specificity, are excellent starting points for the creation of such tools. A significant challenge in this endeavor is the often-poor solubility and stability of synthetic peptides in aqueous research environments. The chemical compound this compound has emerged as a valuable bifunctional linker to address these challenges, facilitating the construction of novel peptide-based research tools with enhanced properties. This linker is a member of the heterobifunctional polyethylene glycol (PEG) family, characterized by a boronic acid-related functional group (PB) at one end and a carboxylic acid at the other, separated by a discrete four-unit PEG chain. broadpharm.com The carboxylic acid allows for straightforward conjugation to amine groups on a peptide, while the "PB" group provides a reactive handle for creating specialized peptide analogs. broadpharm.combroadpharm.com

Conjugation to Peptides for Enhanced Solubility in Research Mediums

A primary application of this compound in chemical biology is its conjugation to peptides to improve their solubility in aqueous research mediums. peptide.comlifetein.com Many biologically relevant peptide sequences contain hydrophobic amino acid residues, which can lead to aggregation and precipitation in the buffers used for in vitro and cell-based assays. This poor solubility can hinder experimental reproducibility and limit the utility of the peptide as a research tool.

The general strategy for conjugation involves activating the terminal carboxylic acid of this compound using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU). broadpharm.comaatbio.com This activated acid then readily reacts with a primary amine on the peptide, typically the N-terminal amine or the side-chain amine of a lysine (B10760008) residue, to form a stable amide bond. broadpharm.com The result is a peptide-PEG-PB conjugate with significantly improved handling characteristics for research applications.

The versatility of the PEG4-Acid linker structure is demonstrated by the variety of functional groups that can be attached in place of "PB," each imparting specific functionalities while consistently enhancing solubility.

Table 1: Examples of Functionalized PEG4-Acid Linkers and Their Properties

| Compound Name | Functional Group (X in X-PEG4-Acid) | Key Properties of Functional Group | Reference |

|---|---|---|---|

| DNP-PEG4-Acid | Dinitrophenyl (DNP) | Recognizable by anti-DNP antibodies; used as a hapten mimic. | aatbio.com |

| Propargyl-PEG4-Acid | Alkyne | Reacts with azides via "Click Chemistry" for bioconjugation. | broadpharm.com |

| Palmitic acid-PEG4-Acid | Palmitic Acid | A lipid moiety that can anchor the conjugate to cell membranes. | broadpharm.com |

| SPDP-PEG4-Acid | N-Succinimidyl 3-(2-pyridyldithio)-propionate | Contains a disulfide bond that can be cleaved by reducing agents. | precisepeg.com |

Synthesis of Peptide-Boronic Acid Analogs using this compound Linkers

Peptide-boronic acids (PBAs) are a class of peptidomimetics that have garnered significant interest as potent enzyme inhibitors and as tools for chemical biology, such as for the recognition of carbohydrates. nih.govnih.gov The boronic acid moiety can form reversible covalent bonds with the active site residues of certain proteases or with the diol groups present in saccharides. nih.gov The synthesis of these complex molecules can be challenging. nih.gov

The use of a this compound linker provides a streamlined approach to creating peptide-boronic acid analogs. In this context, the "PB" component of the linker is a boronic acid or a chemical precursor that can be converted into a boronic acid. The linker serves a dual purpose: it introduces the boronic acid functionality and provides a flexible, hydrophilic spacer that can improve the solubility and pharmacological properties of the final peptide analog. cpcscientific.comacs.org

One synthetic strategy involves using a this compound where "PB" is a group amenable to late-stage functionalization, such as an alkyne (propargylglycine) or an alkene. nih.govresearchgate.net After conjugating the carboxylic acid end of the linker to a peptide, a transition metal-catalyzed hydroboration reaction can be performed on the resin-bound peptide to install the boronic acid. nih.govresearchgate.net This method is advantageous as it is compatible with a wide range of amino acid residues. nih.gov

Alternatively, the this compound can be synthesized with a protected boronic acid group. This building block can then be coupled to a peptide. A final deprotection step then reveals the active peptide-boronic acid. This approach is part of a diversity-oriented synthesis strategy that allows for the creation of a wide variety of PBA sequences with high purity. nih.gov The incorporation of the PEG4 linker between the peptide sequence and the boronic acid has been shown to be beneficial for maintaining the proper folding and activity of the peptide. acs.org

Table 2: Generalized Synthetic Steps for Peptide-Boronic Acid Analogs via a this compound Linker

| Step | Description | Key Reagents/Techniques | Purpose | Reference |

|---|---|---|---|---|

| 1. Peptide Synthesis | The desired peptide sequence is assembled on a solid support. | Solid-Phase Peptide Synthesis (SPPS) | To create the core peptide scaffold. | publish.csiro.au |

| 2. Linker Conjugation | The carboxylic acid of this compound is activated and coupled to an amine on the peptide. | EDC/HATU coupling | To attach the bifunctional linker to the peptide. | broadpharm.combroadpharm.com |

| 3. Boronic Acid Installation (if applicable) | If "PB" is a precursor, it is converted to a boronic acid. | Late-stage hydroboration of an alkene or alkyne. | To introduce the boronic acid functionality. | nih.govresearchgate.net |

Pb Peg4 Acid in Advanced Research Systems and Experimental Models

Nanoparticle Surface Functionalization for Targeted Delivery Research

The ability to modify the surface of nanoparticles is crucial for developing targeted drug delivery systems. PB-PEG4-Acid and similar PEGylated compounds are instrumental in this area, offering a means to attach targeting ligands, improve stability, and prolong circulation time. biochempeg.com

Lipid Nanoparticle (LNP) Modification with this compound Derivatives (e.g., DSPE-PEG4-Acid)

Lipid nanoparticles (LNPs) are a leading platform for delivering nucleic acid-based therapeutics. nih.gov Modifying their surface with PEGylated lipids, such as derivatives of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) linked to a PEG spacer and a functional group like carboxylic acid, is a common strategy. broadpharm.com While direct use of this compound for LNP modification is not extensively documented, the principles are well-established with analogous compounds like DSPE-PEG-Acid. broadpharm.comnih.gov

The incorporation of DSPE-PEG-Acid into an LNP formulation serves multiple purposes. The DSPE portion anchors the molecule within the lipid bilayer of the nanoparticle. The PEG chain extends from the surface, creating a hydrophilic shield that reduces clearance by the immune system and can influence particle size and stability. biochempeg.com The terminal carboxylic acid provides a reactive site for conjugating targeting molecules such as antibodies or peptides, which can direct the LNP to specific cells or tissues. nih.gov For instance, researchers have used DSPE-PEG2k-Carboxylic acid to modify LNPs, which, along with other functionalized PEGs, can alter the cellular uptake and biodistribution of the nanoparticles. nih.gov

Table 1: Examples of PEGylated Lipids Used in LNP Formulation

| Compound | Function in LNP Formulation | Reference |

|---|---|---|

| DSPE-PEG2000 | Component of the first FDA-approved liposomal drug, Doxil. nih.gov | nih.gov |

| DMG-PEG2000 | Used in the Moderna mRNA-1273 vaccine formulation. nih.gov | nih.gov |

| DSPE-PEG-Carboxylic acid | Enables conjugation of targeting ligands to the LNP surface. nih.gov | nih.gov |

Polymeric Nanoparticle Conjugation Strategies

Polymeric nanoparticles, often formulated from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are another important class of drug delivery vehicles. mdpi.comnih.gov Surface functionalization is key to their effectiveness. A common method involves incorporating diblock copolymers such as PLA-PEG during nanoparticle formation. nih.gov The hydrophobic PLA block integrates into the nanoparticle core, while the hydrophilic PEG block is displayed on the surface. nih.gov

By using a pre-functionalized polymer like PLA-PEG-Acid, nanoparticles can be fabricated with surface-exposed carboxylic acid groups in a single step. nih.gov These groups can then be used to attach targeting ligands. This "one-pot" fabrication method simplifies the production of functionalized nanoparticles. nih.gov For example, researchers have successfully incorporated multiple ligands onto a single nanoparticle surface using this approach, leading to enhanced tumor accumulation in animal models. nih.gov The density of the PEG chains on the nanoparticle surface can also be controlled, which has been shown to impact the stability of the nanoparticles in biological fluids. utoronto.caacs.org

Metallic Nanoparticle Functionalization (e.g., Gold Nanoparticles)

Gold nanoparticles (AuNPs) are widely explored for applications in diagnostics and therapeutics due to their unique optical and electronic properties. rsc.orgrsc.org Functionalizing their surface with PEG is a critical step to prevent aggregation and reduce uptake by the mononuclear phagocyte system. mdpi.comresearchgate.net

The carboxylic acid terminus of molecules like this compound can be used to attach them to the surface of AuNPs, often through a thiol linkage at the other end of the PEG chain. nanopartz.commdpi.com The carboxyl groups can then be activated to conjugate biomolecules, such as antibodies or peptides, for targeted delivery. acs.org The density of these functional groups on the nanoparticle surface can be tuned, allowing for precise control over the number of attached ligands. acs.org This control is crucial for optimizing the nanoparticle's targeting efficiency and biological interactions. acs.org

Experimental Analysis of Nanoparticle Biodistribution in In Vitro and Animal Models

Understanding the fate of nanoparticles within a biological system is essential for their development as drug delivery vehicles. The biodistribution of nanoparticles is studied in both in vitro (cell culture) and in vivo (animal) models. rsc.orgmdpi.com

In vitro studies often involve exposing cultured cells to the nanoparticles and quantifying their uptake. mdpi.com The fluorescence of this compound would be highly advantageous in these experiments, allowing for easy visualization and measurement of nanoparticle internalization using techniques like fluorescence microscopy and flow cytometry.

In vivo studies typically involve administering the nanoparticles to animal models, such as mice, and then analyzing various organs and tissues to determine the nanoparticle concentration. mdpi.comnih.gov PEGylation has been shown to increase the accumulation of nanoparticles in tumors in some cases, although it does not always reduce uptake in organs like the liver and spleen. mdpi.com The biodistribution is influenced by factors such as nanoparticle size, surface charge, and the length of the PEG chain. nih.gov While valuable, it's important to note that results from in vitro studies may not always directly correlate with in vivo outcomes due to the complexity of a whole-organism system. mdpi.com

Antibody-Drug Conjugate (ADC) Linker Research

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. acs.org The linker that connects the antibody to the drug payload is a critical component, influencing the ADC's stability, solubility, and pharmacokinetic properties. adcreview.com

Strategies for Attaching Payloads via this compound

While this compound itself is primarily a fluorescent labeling reagent, its core structure—a PEG spacer with a reactive terminal group—is representative of linkers used in ADC development. medchemexpress.commedchemexpress.com PEG linkers are incorporated into ADCs to enhance the solubility of the conjugate, particularly when the payload is hydrophobic. sigmaaldrich.com They can also improve the pharmacokinetic profile of the ADC by increasing its half-life in circulation. adcreview.com

The carboxylic acid of a PEG-acid linker can be activated to react with an amine group on a payload molecule, forming a stable amide bond. Alternatively, the linker can be synthesized with other reactive groups to facilitate different conjugation chemistries. For example, linkers containing a maleimide (B117702) group can react with thiols on the antibody, while those with an azide (B81097) group can be used in "click chemistry" reactions. sigmaaldrich.com

The length of the PEG spacer is an important design parameter. sigmaaldrich.com Shorter PEG spacers (e.g., PEG4, PEG8) have been shown to improve the solubility and bioconjugation efficiency of linker-payloads. rsc.org Some ADCs in clinical trials utilize PEG spacers to improve their physicochemical properties. rsc.org For instance, Acid-PEG4-Val-Cit-PAB-MMAE is a cleavable ADC linker that incorporates a PEG4 spacer to connect a potent cytotoxic agent (MMAE) to a targeting antibody. broadpharm.com The linker is designed to be stable in circulation but to release the payload upon entering the target cancer cell. broadpharm.com

Table 2: Components of an Example ADC Linker

| Component | Function | Reference |

|---|---|---|

| Carboxylic Acid | Reactive group for conjugation. broadpharm.com | broadpharm.com |

| PEG4 Spacer | Enhances solubility and provides spacing. broadpharm.com | broadpharm.com |

| Val-Cit-PAB | Enzyme-cleavable dipeptide linker. broadpharm.com | broadpharm.com |

Design of Cleavable and Non-Cleavable ADC Linkers Utilizing this compound

The design of linkers for antibody-drug conjugates (ADCs) is a critical aspect of their therapeutic efficacy, balancing stability in circulation with efficient payload release at the target site. biochempeg.com These linkers can be broadly categorized as cleavable or non-cleavable, and polyethylene (B3416737) glycol (PEG) chains are often incorporated to enhance the ADC's properties. biochempeg.com The chemical structure of this compound, which features a terminal carboxylic acid on a four-unit PEG spacer, provides a foundational component that can be integrated into either linker strategy for research applications.

A non-cleavable linker creates a stable bond between the antibody and the payload, with drug release occurring only after the entire ADC is internalized and the antibody component is degraded within the lysosome. nih.gov The PEG4-Acid moiety itself constitutes a simple, non-cleavable linker. The carboxylic acid can be activated (e.g., with EDC or HATU) to form a stable amide bond with an amine-containing payload or antibody. biochempeg.combroadpharm.com The inclusion of the hydrophilic PEG spacer helps to improve the ADC's solubility, reduce aggregation, and prolong its circulation time. biochempeg.com While effective, non-cleavable linkers require the full degradation of the antibody, and the resulting drug-linker-amino acid metabolite must retain cytotoxic activity.

Cleavable linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. biochempeg.comnih.gov More than 80% of ADCs in clinical development utilize such cleavable strategies. biochempeg.com The this compound backbone can be elaborated into a cleavable linker by incorporating a sensitive functional group.

Enzyme-cleavable linkers: A common strategy involves using a peptide sequence, such as valine-citrulline (Val-Cit), that is selectively cleaved by lysosomal enzymes like cathepsin B. nih.govbroadpharm.com The PEG4-Acid component could be attached to such a dipeptide sequence to construct a larger linker system, for instance, in an Acid-PEG4-Val-Cit-PABC-drug architecture. broadpharm.com

Acid-sensitive linkers: Linkers containing hydrazone or carbonate groups are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the more acidic environments of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0). nih.gov

The "PB" component of this compound is a Pacific Blue™ fluorophore. ruixibiotech.comaxispharm.com In the context of therapeutic ADCs, a large fluorescent dye is not a standard component of the linker itself. However, for preclinical research and development, incorporating a fluorescent tag like Pacific Blue™ onto the linker or payload allows for the creation of fluorescent ADCs. These research tools are invaluable for studying ADC trafficking, internalization, and biodistribution using techniques like fluorescence microscopy and flow cytometry, providing visual confirmation of the drug's journey to the target cell.

| Linker Type | Release Mechanism | Role of this compound Moiety | Research Application Example |

| Non-Cleavable | Proteolytic degradation of the antibody in the lysosome. | The PEG4-Acid component acts as a stable, hydrophilic spacer connecting the antibody and payload. medchemexpress.com | Studying the activity of drug-linker-amino acid metabolites. |

| Cleavable (Enzyme-Sensitive) | Cleavage by overexpressed enzymes (e.g., cathepsin B) in tumor cells. nih.gov | The PEG4-Acid can be a hydrophilic part of a larger linker containing an enzyme-labile peptide (e.g., Val-Cit). broadpharm.com | Tracking payload release in response to specific enzymatic activity. |

| Cleavable (pH-Sensitive) | Hydrolysis in the acidic environment of endosomes/lysosomes. nih.gov | The PEG4-Acid can be integrated with an acid-labile moiety like a hydrazone. mdpi.com | Visualizing drug release in acidic intracellular compartments. |

Development of Molecular Imaging Probes for Preclinical Studies

Molecular imaging probes are essential tools in preclinical research for the non-invasive visualization and quantification of biological processes in living organisms. frontiersin.org this compound, with its intrinsic fluorescence and a reactive carboxylic acid handle, is a versatile platform for the development of such probes. ruixibiotech.comaxispharm.com The structure allows for its direct use as a fluorescent agent or for its modification to create dual-modality probes, combining fluorescence with nuclear imaging techniques like Positron Emission Tomography (PET).

Radiolabeling Strategies (e.g., ¹⁸F, ¹¹¹In) for this compound Conjugates

To adapt this compound for nuclear imaging, it must be conjugated to a radionuclide. This is typically achieved by attaching a chelator for radiometals or a prosthetic group for radiohalogens. researchgate.netresearchgate.net The terminal carboxylic acid of the PEG4 linker is the key reactive site for these conjugations.

Radiolabeling with ¹¹¹In and other Metals (⁶⁴Cu, ⁶⁸Ga): Indium-111 (¹¹¹In) is a gamma-emitter used for Single Photon Emission Computed Tomography (SPECT), while ⁶⁴Cu and ⁶⁸Ga are positron-emitters for PET imaging. researchgate.net These radiometals are attached to a targeting molecule via a bifunctional chelator. researchgate.net Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NODAGA (1,4,7-triazacyclononane, 1-glutaric acid-4,7 acetic acid). frontiersin.orgacs.org The synthesis involves coupling the carboxylic acid of this compound to an amine-functionalized version of the chelator. Once the PB-PEG4-chelator conjugate is formed and purified, the radiometal is introduced under mild conditions to form a stable complex, ready for in vivo use. acs.org The PEG4 spacer in such constructs has been shown to improve the pharmacokinetics and tumor-to-nontumor ratios of the resulting radiotracer. snmjournals.org

Radiolabeling with ¹⁸F: Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its favorable decay characteristics. researchgate.net Direct fluorination often requires harsh conditions, so the labeling of sensitive biomolecules is typically accomplished using ¹⁸F-labeled prosthetic groups (building blocks). researchgate.netnih.gov An example is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which reacts with primary amines. To label this compound, its terminal carboxylic acid would first need to be converted to an amine, which could then be reacted with the [¹⁸F]SFB prosthetic group. This multi-step process yields an ¹⁸F-labeled, fluorescent probe for PET imaging.

| Radionuclide | Imaging Modality | Labeling Strategy | Required Components |

| ¹¹¹In | SPECT | Chelation | Amine-functionalized DOTA or DTPA chelator conjugated to the acid group of this compound. |

| ⁶⁸Ga / ⁶⁴Cu | PET | Chelation | Amine-functionalized NODAGA or DOTA chelator conjugated to the acid group of this compound. snmjournals.orgsnmjournals.org |

| ¹⁸F | PET | Prosthetic Group | Conversion of the terminal acid to an amine, followed by reaction with an ¹⁸F-labeled active ester like [¹⁸F]SFB. nih.gov |

Application in Positron Emission Tomography (PET) Imaging Research Models

PET is a powerful imaging technique used in preclinical research to assess tumor metabolism, receptor expression, and the pharmacokinetics of drugs in living animal models. nih.gov The incorporation of PEG4 linkers into PET probes is a well-established strategy to improve their in vivo performance. mdpi.comscispace.com For example, the PET agent [¹⁸F]Alfatide II, which uses two PEG4 linkers, demonstrated superior tumor uptake and imaging properties compared to analogs without the PEG spacers. mdpi.com Similarly, a VLA-4 targeting peptide labeled with ⁶⁸Ga via a DOTA-PEG4 linker showed excellent tumor uptake in a melanoma model. snmjournals.org

A radiolabeled conjugate of this compound would function as a dual-modality PET-fluorescent imaging probe. Such a tool offers significant advantages in experimental models. Researchers could:

Perform a non-invasive, whole-body PET scan on a tumor-bearing mouse to quantify the probe's uptake in the tumor and other organs over time.

After the final imaging time point, sacrifice the animal and excise the tumor and other tissues for ex vivo analysis.

Use fluorescence microscopy to visualize the precise microscopic distribution of the probe within the tumor tissue, correlating the macroscopic PET signal with cellular-level localization.

This dual-modality approach allows for a comprehensive evaluation, bridging the gap between whole-body biodistribution and cellular-level interactions, thereby providing deeper insights into drug delivery and target engagement in preclinical cancer models.

| Example PET Probe with PEG4 Linker | Radionuclide | Target | Key Finding in Research Model |

| [¹⁸F]Alfatide II ([¹⁸F]AlF-NOTA-E[PEG4-c(RGDfk)]₂) | ¹⁸F | Integrin αvβ3 | The inclusion of PEG4 linkers improved tumor uptake and provided high-contrast images in U87MG tumor-bearing mice. mdpi.com |

| ⁶⁸Ga-DOTA-PEG4-LLP2A | ⁶⁸Ga | Very Late Antigen-4 (VLA-4) | Displayed high tumor uptake (9.1 ± 0.9 %ID/g) at 1 hour post-injection in a B16/F10 melanoma model. snmjournals.org |

| ⁹⁹mTc-PEG4-RDH6 | ⁹⁹mTc (for SPECT) | HER2 | The D-peptide with a PEG4 linker showed better metabolic stability and higher tumor uptake compared to the non-PEGylated L-peptide version. mdpi.com |

Fluorescence Imaging Probe Development for In Vivo Animal Studies

This compound is fundamentally a fluorescent labeling reagent. ruixibiotech.com It combines the bright blue fluorescence of the Pacific Blue™ (PB) dye with a hydrophilic PEG spacer and a reactive carboxylic acid for conjugation to biomolecules like peptides or antibodies. ruixibiotech.comaxispharm.com The resulting fluorescent conjugates can be used as imaging probes in various experimental settings.

The spectral properties of the PB dye are an excitation maximum at 410 nm and an emission maximum at 455 nm. axispharm.com This places it in the violet-blue portion of the spectrum. While highly effective for applications like flow cytometry and in vitro fluorescence microscopy, its use for in vivo imaging in live animals has specific considerations. The penetration of blue light through biological tissue is limited due to scattering and absorption by endogenous chromophores like hemoglobin. researchgate.net Therefore, probes based on this compound are best suited for:

Surface imaging: Visualizing targets on the skin or in surgically exposed tissues.

Microscopy of thin tissues: Imaging in models with optically accessible tissues.

Ex vivo analysis: High-resolution microscopic imaging of excised organs and tumor sections from animal studies to determine the probe's distribution at the cellular level.

A key advantage of the PB dye is its minimal spectral overlap with green and yellow-emitting fluorophores (like FITC or GFP). ruixibiotech.com This makes this compound an excellent choice for developing probes for multicolor or multiplex imaging studies, allowing researchers to simultaneously visualize multiple targets or biological processes within the same sample. ruixibiotech.com

| Property | Description |

| Fluorophore | Pacific Blue™ (PB) dye equivalent. ruixibiotech.comaxispharm.com |

| Excitation Maximum | 410 nm. axispharm.com |

| Emission Maximum | 455 nm. axispharm.com |

| Spacer | 4-unit polyethylene glycol (PEG), hydrophilic. ruixibiotech.com |

| Reactive Group | Terminal carboxylic acid (-COOH). ruixibiotech.com |

| In Vivo Application | Suitable for surface imaging or ex vivo microscopy due to limited tissue penetration of blue light. researchgate.net |

| Key Advantage | Minimal spectral overlap with green fluorophores, ideal for multiplex imaging. ruixibiotech.com |

Future Perspectives and Emerging Research Directions

Integration of PB-PEG4-Acid into Multimodal Research Platforms

The distinct spectral properties of the Pacific Blue™ dye in this compound, with an excitation maximum at 410 nm and emission at 455 nm, make it an excellent candidate for multimodal research platforms. ruixibiotech.com This minimal overlap with green fluorophores allows for its seamless integration into multi-color fluorescence imaging and flow cytometry experiments. ruixibiotech.com Future research will likely focus on developing more complex imaging systems that leverage this characteristic. For instance, this compound could be combined with other fluorescent probes and imaging agents to simultaneously visualize multiple cellular components or processes. This approach could be particularly valuable in cancer research, where it could be used to track the delivery of therapeutic agents to tumor cells while simultaneously monitoring changes in the tumor microenvironment. nih.govuzh.ch

Application of this compound in High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for rapidly assessing large libraries of compounds. pressbooks.pubresearchgate.net The strong fluorescence of this compound makes it an ideal probe for HTS assays. ruixibiotech.com Future applications could involve using this compound-labeled molecules to screen for inhibitors or activators of specific enzymes or protein-protein interactions. The automated and parallel nature of HTS allows for the rapid testing of thousands of compounds, significantly accelerating the identification of promising lead molecules. pressbooks.pubnih.gov The development of robust and sensitive HTS assays based on this compound fluorescence could have a major impact on the discovery of new therapeutics.

Advanced Design of Smart/Responsive this compound-Based Constructs for Research

The development of "smart" or "responsive" materials that change their properties in response to specific environmental stimuli is a rapidly growing area of research. nih.govuminho.pt this compound can be incorporated into such constructs to create probes that report on changes in their local environment. For instance, it could be integrated into pH-sensitive polymers that fluoresce only under the acidic conditions found in tumor microenvironments or cellular lysosomes. nih.govmdpi.com Similarly, it could be used to build temperature-sensitive or enzyme-responsive probes. These smart constructs have the potential to provide highly specific and real-time information about biological processes, opening up new avenues for diagnostics and targeted therapies. wsu.edu

Potential for this compound in Gene Editing and Nucleic Acid Delivery Research Tools

The fields of gene editing and nucleic acid delivery are at the forefront of biomedical research. researchgate.netresearchgate.net this compound, with its ability to be conjugated to various biomolecules, could play a role in the development of new tools for these applications. For example, it could be attached to cell-penetrating peptides (CPPs) or other delivery vectors to track the cellular uptake and trafficking of nucleic acids like siRNA, mRNA, or components of the CRISPR/Cas9 system. researchgate.netfrontiersin.orgnih.gov The fluorescence of this compound would allow researchers to visualize the delivery process and optimize the efficiency of gene editing or gene silencing technologies. Furthermore, its use in peptide nucleic acids (PNAs), which can bind to DNA and induce gene editing, is an area of active investigation. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing PB-PEG4-Acid in academic settings?

- Methodological Answer : Synthesis typically involves stepwise PEGylation of the PB core, followed by acid functionalization. Characterization requires nuclear magnetic resonance (NMR, <sup>1</sup>H and <sup>13</sup>C) to confirm PEG spacer integrity and acid group incorporation. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) validates purity (>95%). For reproducibility, document reaction stoichiometry, solvent systems (e.g., anhydrous DMF), and purification steps (e.g., size-exclusion chromatography). Elemental analysis is recommended for novel derivatives .

Q. How should researchers determine the solubility and stability of this compound in aqueous buffers?

- Methodological Answer : Use a tiered approach:

Solubility : Prepare serial dilutions in PBS (pH 7.4) or biologically relevant buffers. Centrifuge at 15,000×g for 15 min to separate insoluble aggregates; quantify supernatant via UV-Vis (if chromophore present) or gravimetric analysis.

Stability : Incubate solutions at 4°C, 25°C, and 37°C for 1–7 days. Monitor degradation via HPLC and dynamic light scattering (DLS) for hydrodynamic radius changes. Include negative controls (e.g., buffer-only) to distinguish thermal vs. hydrolytic degradation .

Q. What conjugation strategies optimize this compound’s linkage to biomolecules (e.g., antibodies, nanoparticles)?

- Methodological Answer : Carbodiimide crosslinkers (e.g., EDC/NHS) activate the terminal carboxylic acid for amine coupling. For thiol-containing targets, use maleimide-functionalized intermediates. Reaction efficiency depends on pH (5.5–7.4), molar ratios (this compound:target = 3:1 to 10:1), and incubation time (2–24 hrs). Validate conjugation via SDS-PAGE, fluorescence quenching (if labeled), or zeta potential shifts for nanoparticles .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound conjugates be systematically resolved?

- Methodological Answer : Discrepancies often arise from batch-to-batch variability or unintended PEG interference. Implement:

- Batch consistency checks : Compare NMR spectra and HPLC retention times across synthesis lots.

- Negative controls : Use PEG-only analogs to isolate PEG-related artifacts.

- Dose-response normalization : Express bioactivity relative to conjugate concentration (verified by quantitative MS) rather than mass .

Q. Which advanced analytical techniques are critical for assessing this compound’s aggregation state in complex formulations?

- Methodological Answer :

Q. What experimental designs mitigate PEG-related artifacts in this compound’s biological studies?

- Methodological Answer :

Pharmacokinetic controls : Compare this compound with PEG-free analogs to differentiate core vs. PEG effects.

Anti-PEG antibody assays : Screen serum samples for pre-existing antibodies if testing in vivo.

Surface plasmon resonance (SPR) : Quantify non-specific binding to serum proteins .

Q. How should this compound be handled to prevent hydrolysis during long-term storage?

- Methodological Answer : Lyophilize under argon and store at -80°C in amber vials with desiccant. Reconstitute in degassed buffers (e.g., 10 mM citrate, pH 5.0) to slow acid-group hydrolysis. Monitor moisture content via Karl Fischer titration .

Q. What in vivo models are most appropriate for evaluating this compound-based drug delivery systems?

- Methodological Answer : Prioritize models with:

- Relevant physiology : Murine models for tumor targeting (e.g., 4T1 breast cancer).

- PEG clearance compatibility : Use PEGylated liposome benchmarks to validate hepatic/renal clearance pathways. Include sham-treated controls to account for immune responses .

Guidelines for Data Presentation

- Tables : Include batch-specific characterization data (e.g., molecular weight, purity) for reproducibility .

- Figures : Use comparative line graphs for stability profiles (time vs. % intact compound) .

- Ethical reporting : Disclose all synthesis variables (e.g., solvent traces) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.